3-(Isopentanoyl)phenylboronic acid

Overview

Description

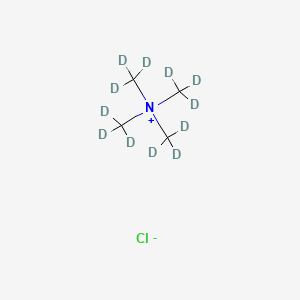

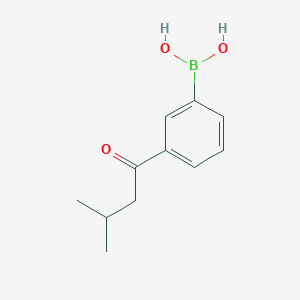

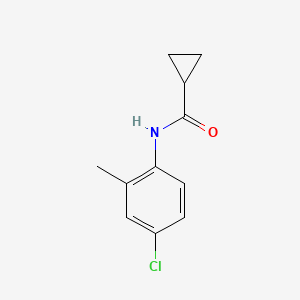

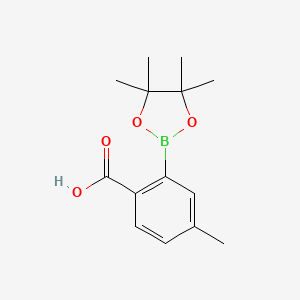

3-(Isopentanoyl)phenylboronic acid, also known as IPBA, is a boronic acid derivative . It has a molecular weight of 206.05 . It is widely used in the field of chemistry as a reagent, catalyst, and building block for the synthesis of organic compounds.

Molecular Structure Analysis

The molecular formula of 3-(Isopentanoyl)phenylboronic acid is C11H15BO3 . The boron atom in boronic acids is typically sp2-hybridized, containing an empty p-orbital .Chemical Reactions Analysis

Boronic acids, including 3-(Isopentanoyl)phenylboronic acid, are known to participate in various chemical reactions. One of the most notable is the Suzuki-Miyaura cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction .Physical And Chemical Properties Analysis

3-(Isopentanoyl)phenylboronic acid has a predicted density of 1.10±0.1 g/cm3 and a predicted boiling point of 382.5±44.0 °C . It is typically stored in a refrigerated environment .Scientific Research Applications

Nanoparticle Synthesis and Morphology

Phenylboronic acid derivatives, such as 3-(Isopentanoyl)phenylboronic acid, have been utilized in the synthesis of nanoparticles. For example, Hasegawa et al. (2015) described the creation of phenylboronic acid-containing nanoparticles (PBANPs) via aqueous dispersion polymerization. These nanoparticles, ranging from 80-250 nm in diameter, exhibited framboidal morphology and reversible swelling behavior, highlighting their potential in biomedical applications (Hasegawa, Nishida, & Vlies, 2015).

Antibacterial Properties

Research by Adamczyk-Woźniak et al. (2021) explored the antibacterial potency of (trifluoromethoxy)phenylboronic acids, which are structurally related to 3-(Isopentanoyl)phenylboronic acid. Their study showed these compounds' interactions with Escherichia coli and Bacillus cereus, indicating their potential in developing new antibacterial agents (Adamczyk-Woźniak et al., 2021).

Catalyst in Organic Synthesis

Phenylboronic acid has been used as a catalyst in organic reactions. For instance, Nemouchi et al. (2012) demonstrated its use in the synthesis of tetrahydrobenzo[b]pyrans, highlighting the catalyst's efficiency and environmental friendliness (Nemouchi, Boulcina, Carboni, & Debache, 2012).

Drug Delivery Systems

The unique properties of phenylboronic acid derivatives make them suitable for drug delivery applications. Lan and Guo (2019) reviewed the advances in fabrication of phenylboronic acid-decorated polymeric nanomaterials, particularly focusing on interactions with glucose and sialic acid, which are crucial in drug delivery systems (Lan & Guo, 2019).

Glucose-Responsive Materials

Ma and Shi (2014) highlighted the development of phenylboronic acid-based glucose-responsive materials, particularly in the form of nanogels, micelles, and mesoporous silica nanoparticles. These materials have promising applications in insulin delivery for diabetes management (Ma & Shi, 2014).

Applications in Chemical Engineering

Liang-yin Chu (2006) reviewed the applications of phenylboronic acid and its derivatives in pharmaceutical and chemical engineering, emphasizing their role in self-regulated insulin delivery, tissue engineering, and sensor systems (Chu Liang-yin, 2006).

Future Directions

properties

IUPAC Name |

[3-(3-methylbutanoyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO3/c1-8(2)6-11(13)9-4-3-5-10(7-9)12(14)15/h3-5,7-8,14-15H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRVNWWSPVGZJSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)CC(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Isopentanoyl)phenylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3118339.png)

![1-Benzyl-1-[[4-(trifluoromethyl)phenyl]methyl]hydrazine](/img/structure/B3118347.png)

![3h-Imidazo[4,5-b]pyridine-3-ethanol](/img/structure/B3118354.png)

![Tris[(2,2,2-trifluoroacetyl)oxy]silyl 2,2,2-trifluoroacetate](/img/structure/B3118381.png)

![[[1,1'-Bi(cyclopentane)]-2-yl]acetic acid](/img/structure/B3118426.png)